5-Bromovaleric acid

Catalog No.
S661306
CAS No.
2067-33-6
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromovaleric acid

CAS Number

2067-33-6

Product Name

5-Bromovaleric acid

IUPAC Name

5-bromopentanoic acid

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)

InChI Key

WNXNUPJZWYOKMW-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Bromo-4-carboxybutane; 5-Bromo-1-pentanoic Acid; 5-Bromopentanoic Acid; 5-Bromovaleric Acid; NSC 53507; δ-Bromovaleric Acid;

Canonical SMILES

C(CCBr)CC(=O)O

The exact mass of the compound 5-Bromovaleric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53507. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromovaleric acid is a bifunctional aliphatic compound featuring a terminal carboxylic acid and a primary bromide separated by a four-carbon aliphatic chain (total five carbons). In industrial and laboratory procurement, it is primarily valued as a highly reactive C5 building block for active pharmaceutical ingredients (APIs), a precise spatial linker for proteolysis-targeting chimeras (PROTACs), and a precursor for specialized polyesters [1]. The presence of the bromide leaving group offers superior nucleophilic substitution kinetics compared to chloro-analogs, while its exact chain length provides strict control over molecular spacing and cyclization thermodynamics [2].

Substituting 5-bromovaleric acid with closely related homologs (like 4-bromobutyric or 6-bromohexanoic acid) or different halides (like 5-chlorovaleric acid) routinely leads to process failure. Chain-length variations directly alter the spatial distance in bioconjugation by approximately 1.26 Å per methylene unit, which can completely abolish ternary complex formation in PROTACs [1]. Furthermore, altering the chain length fundamentally shifts cyclization thermodynamics; the 4-carbon analog forms highly stable gamma-butyrolactone that resists ring-opening polymerization, unlike the easily polymerizable delta-valerolactone derived from the 5-carbon chain [2]. Finally, substituting bromide for chloride significantly increases the activation energy required for nucleophilic substitution, forcing the use of harsh conditions that degrade sensitive API intermediates [3].

Leaving Group Kinetics and Yield in Mild Substitutions

In the synthesis of complex pharmaceutical intermediates, the choice of leaving group dictates the required reaction conditions. 5-Bromovaleric acid features a C-Br bond with a dissociation energy of approximately 280 kJ/mol, allowing for rapid nucleophilic substitution (SN2) under mild conditions, often achieving >85% yield without harsh heating [1]. In contrast, 5-chlorovaleric acid has a stronger C-Cl bond (~340 kJ/mol), which typically requires prolonged heating, strong bases, or iodide catalysis to achieve comparable yields, risking the degradation of sensitive functional groups [2].

Evidence DimensionNucleophilic substitution efficiency in mild conditions
Target Compound Data5-Bromovaleric acid achieves >85% yield under mild SN2 conditions
Comparator Or Baseline5-Chlorovaleric acid requires harsh heating or iodide catalysis
Quantified Difference~60 kJ/mol lower bond dissociation energy allows for significantly faster reaction rates and higher yields under mild conditions
ConditionsSN2 substitution in complex API intermediate synthesis

Faster kinetics and milder conditions prevent the degradation of sensitive functional groups during complex API or PROTAC linker synthesis.

Spatial Resolution in PROTAC Linker Design

The efficacy of PROTACs relies heavily on the exact spatial distance between the target-binding ligand and the E3 ligase ligand. 5-Bromovaleric acid provides exactly a 5-methylene spacer when conjugated [1]. Substituting this with 6-bromohexanoic acid increases the spacer length by approximately 1.26 Å [2]. This seemingly small structural difference can drastically alter the thermodynamics of ternary complex formation, often resulting in a complete loss of target degradation activity if the binding pocket depth strictly requires a C5 spacer.

Evidence DimensionLinker length and spatial distance
Target Compound Data5-Bromovaleric acid provides a strict 5-carbon spacer
Comparator Or Baseline6-Bromohexanoic acid provides a 6-carbon spacer
Quantified Difference~1.26 Å difference in spatial distance per methylene unit
ConditionsTernary complex formation in E3 ligase-target protein interactions

Procurement of the exact n=5 homolog is strictly required when structure-activity relationship (SAR) optimization identifies a 5-carbon linker as the optimal distance.

Polymer Precursor Stability and Ring-Opening Polymerization

5-Bromovaleric acid is a critical precursor for poly(valerolactone) because it readily cyclizes to delta-valerolactone. Delta-valerolactone possesses a ring strain of approximately 10.5 kcal/mol, which provides the thermodynamic driving force required for efficient ring-opening polymerization (ROP) [1]. Conversely, 4-bromobutyric acid cyclizes to gamma-butyrolactone, which has a much lower ring strain (~8 kcal/mol) and is thermodynamically stable, heavily resisting ROP under standard conditions [2].

Evidence DimensionLactonization tendency and monomer polymerizability
Target Compound Data5-Bromovaleric acid forms delta-valerolactone (ring strain ~10.5 kcal/mol)
Comparator Or Baseline4-Bromobutyric acid forms gamma-butyrolactone (ring strain ~8 kcal/mol)
Quantified Difference~2.5 kcal/mol higher ring strain enables complete conversion in ROP
ConditionsRing-opening polymerization (ROP) for polyester synthesis

For materials scientists, the specific ring strain of the 5-carbon derivative enables efficient polymerization that is thermodynamically unfavorable with the 4-carbon analog.

PROTAC and Targeted Protein Degrader Synthesis

Due to its precise 5-carbon chain length, 5-bromovaleric acid is heavily procured as a bifunctional linker in the development of PROTACs. The exact spatial distance it provides is critical for optimizing ternary complex formation between the target protein and E3 ligase, where even a single methylene unit deviation can abolish activity [1].

Mild Synthesis of Sensitive Active Pharmaceutical Ingredients (APIs)

The superior leaving group kinetics of the primary bromide make 5-bromovaleric acid the preferred C5 building block for complex APIs. It allows for high-yield nucleophilic substitutions under mild conditions, preserving delicate functional groups that would degrade under the harsh conditions required for chloro-analogs [2].

Biodegradable Polyester and Poly(valerolactone) Manufacturing

5-Bromovaleric acid is utilized as a precursor for delta-valerolactone. The specific ring strain associated with this 6-membered lactone enables efficient ring-opening polymerization (ROP) to produce biodegradable polyesters, a process that is thermodynamically hindered when using shorter-chain analogs [3].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.97859 Da

Monoisotopic Mass

179.97859 Da

Heavy Atom Count

8

Melting Point

39.0 °C

UNII

Z7DY4J7HZR

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (25.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (74.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (74.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2067-33-6

Wikipedia

5-Bromovaleric acid

General Manufacturing Information

Pentanoic acid, 5-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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